Methyl 2-mesitylacetate

Description

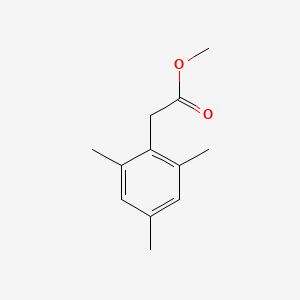

Methyl 2-mesitylacetate is an ester derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the α-carbon of an acetate backbone, with a methyl ester functional group. The mesityl group confers steric bulk and electronic effects, influencing reactivity and applications in organic synthesis, particularly in catalysis and pharmaceutical intermediates. Synthetically, such compounds are often prepared via palladium- or bismuth-catalyzed α-arylation of ester enolates .

Key inferred properties of this compound:

Properties

IUPAC Name |

methyl 2-(2,4,6-trimethylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-9(2)11(10(3)6-8)7-12(13)14-4/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFJDHOYOEDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288882 | |

| Record name | Methyl 2,4,6-trimethylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41841-19-4 | |

| Record name | Methyl 2,4,6-trimethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41841-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-trimethylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-mesitylacetate can be synthesized through the esterification of mesityl acetic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction under controlled temperature and pressure conditions, followed by purification steps such as distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mesitylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form mesityl acetic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Mesityl acetic acid.

Reduction: Mesityl alcohol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-mesitylacetate is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: It is used in the synthesis of biologically active compounds for research purposes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-mesitylacetate exerts its effects involves its reactivity as an ester. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. This reactivity is crucial in various synthetic pathways where the compound acts as an intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Steric and Electronic Effects: Methyl 2-mesitylacetate vs. Methyl 2-(p-tolyl)acetate: The mesityl group introduces three methyl substituents on the aryl ring, significantly increasing steric hindrance compared to the single methyl in p-tolyl. This affects substrate accessibility in catalytic reactions .

Synthetic Efficiency :

- Pd-catalyzed α-arylation (e.g., tert-butyl 2-mesitylacetate) achieves higher yields (94%) compared to Bi-catalyzed methods (80%) for ethyl analogs, likely due to palladium’s superior compatibility with bulky substrates .

Applications :

- Ethyl 2-mesitylacetate derivatives (e.g., 5b) are tailored for pharmaceutical use, incorporating bromobenzamido groups for targeted biological activity .

- Methyl 2-(methylthio)acetate ’s sulfur moiety may serve as a ligand in coordination chemistry or a precursor for sulfur-containing polymers .

Physical and Spectral Properties

NMR Shifts :

- tert-Butyl 2-mesitylacetate : Aromatic protons at δ 6.84 (s, 2H), mesityl methyls at δ 2.25–2.29 ppm, and tert-butyl at δ 1.42 ppm . This compound would lack the tert-butyl signal, with a methoxy group likely near δ 3.3–3.7 ppm.

- Ethyl 2-mesitylacetate derivatives : Ethyl ester protons appear as quartets (δ ~4.1–4.3 ppm) and triplets (δ ~1.2–1.4 ppm) .

Molecular Weight :

- This compound (~192.26 g/mol) is heavier than Methyl 2-(methylthio)acetate (120.17 g/mol) due to the mesityl group’s bulk .

Biological Activity

Methyl 2-mesitylacetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the existing literature on the biological effects of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from mesitylene and acetic acid, characterized by its unique molecular structure. Its chemical formula is , and it has a molecular weight of 208.26 g/mol. The presence of the mesityl group contributes to its stability and reactivity, making it a subject of various biological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 18 | 40 |

The data indicates that this compound exhibits significant antimicrobial activity, particularly against Candida albicans, which is noteworthy given the increasing resistance to conventional antifungal agents .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells.

| Cell Line | IC50 (µM) | Therapeutic Index (TI) |

|---|---|---|

| HepG2 | 4.5 | 17 |

| MCF-7 | 6.0 | 15 |

The IC50 values indicate that this compound is more cytotoxic than some established chemotherapeutic agents, suggesting its potential as a lead compound for developing new anticancer drugs .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging assays. The results are summarized in the table below:

| Assay Type | Radical Scavenging Activity (%) |

|---|---|

| DPPH | 92 |

| ABTS | 90 |

These findings suggest that this compound possesses significant antioxidant properties, comparable to known antioxidants like vitamin C .

Case Studies and Research Findings

Several case studies have been conducted to explore the pharmacological applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound could serve as a potential alternative treatment for infections caused by resistant strains .

- Cytotoxicity Assessment : In another study, the cytotoxic effects on HepG2 cells were analyzed, revealing that this compound induced apoptosis through mitochondrial pathways, highlighting its mechanism of action in cancer therapy .

- Antioxidant Mechanism Investigation : Research into the antioxidant mechanisms revealed that this compound effectively neutralizes free radicals through electron donation, thereby preventing oxidative stress-related cellular damage .

Q & A

Q. What are the established synthetic routes for Methyl 2-mesitylacetate, and how can they be optimized for reproducibility?

this compound is synthesized via palladium-catalyzed α-arylation of zinc enolates of esters. A reported method involves tert-butyl 2-mesitylacetate as a precursor, purified by silica gel chromatography (hexane/ethyl acetate = 95/5) with a 94% yield . Alternative routes include Bi(OTf)₃- or FeCl₃·6H₂O-catalyzed reactions with acetylacetate esters and mesityl carbonimidates, yielding 55–84% after column chromatography . To ensure reproducibility, document catalyst loading, solvent ratios, and purification steps rigorously.

Q. How should researchers characterize this compound using spectroscopic techniques?

Key characterization involves ¹H NMR (δ 6.84 ppm for aromatic protons, δ 3.55 ppm for methylene groups) and ¹³C NMR (δ 171.3 ppm for ester carbonyl) . Mass spectrometry (ESI or MALDI) confirms molecular ions (e.g., m/z 276.2 [M+H]⁺) . Always compare experimental spectra with literature data and report solvent (e.g., CDCl₃) and instrument frequency (e.g., 400 MHz for ¹H NMR) .

Q. What safety protocols are critical when handling this compound in the lab?

While specific toxicity data is limited, general ester-handling precautions apply: use nitrile gloves, P95 respirators, and full-body protective gear to avoid skin/eye contact. Avoid drainage contamination and ensure proper ventilation. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

Catalyst selection (e.g., Pd vs. Fe/Bi) and solvent polarity significantly impact yields. For example, FeCl₃·6H₂O in methanol at 60–80°C achieves moderate yields (55–84%), while palladium catalysis in non-polar solvents (hexane/ethyl acetate) yields 94% . Systematic screening of temperature, catalyst loading, and solvent polarity via Design of Experiments (DoE) is recommended.

Q. How should researchers resolve contradictions in reported yields or spectroscopic data across studies?

Discrepancies may arise from impurities or varying analytical conditions. For example, NMR shifts can differ due to solvent or concentration effects. Replicate experiments using identical conditions (e.g., CDCl₃, 400 MHz) and validate purity via HPLC or elemental analysis . Cross-reference HRMS data to confirm molecular formulas .

Q. What mechanistic insights exist for the α-arylation of this compound precursors?

Palladium-catalyzed pathways proceed via oxidative addition of aryl halides to Pd(0), forming enolate intermediates. Iron/Bismuth catalysis may involve Lewis acid-mediated activation of carbonimidates. Computational studies (DFT) or isotopic labeling can clarify transition states and rate-determining steps .

Q. How can researchers ensure reproducibility of this compound synthesis across labs?

Adhere to FAIR data principles: report exact catalyst batches, solvent suppliers, and chromatography gradients. Use standardized characterization protocols (e.g., NMR referencing to TMS) and share raw spectral data as supplementary material .

Q. What methods are recommended for assessing the purity of this compound?

Combine chromatography (HPLC with UV detection) and spectroscopic methods. Monitor residual solvents via GC-MS and quantify impurities using ¹H NMR integration (e.g., tert-butyl group protons at δ 1.42 ppm) .

Q. How should this compound data be presented to meet journal standards?

Follow IUPAC guidelines for compound naming and structure depiction. Avoid overcrowded figures; prioritize 2–3 key NMR peaks or reaction schemes. Use color-coded graphs for kinetic data but exclude compound-specific identifiers (e.g., "4b") in graphical abstracts .

Q. What statistical approaches validate this compound experimental results?

Apply ANOVA to compare reaction yields across conditions. Report effect sizes and confidence intervals instead of relying solely on p-values. For spectroscopic data, use peak deconvolution software to quantify signal noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.